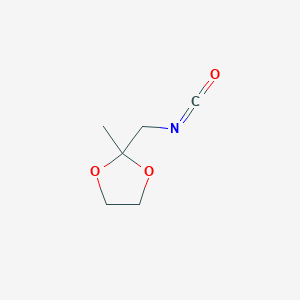
6-(Dimethylamino)-3-pyridinepropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylamino)-3-pyridinepropanol is an organic compound that features a pyridine ring substituted with a dimethylamino group and a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-pyridinepropanol typically involves the reaction of 3-pyridinepropanol with dimethylamine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
6-(Dimethylamino)-3-pyridinepropanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of 6-(Dimethylamino)-3-pyridinepropanone.
Reduction: Formation of 6-(Dimethylamino)-3-piperidinepropanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
6-(Dimethylamino)-3-pyridinepropanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
作用机制
The mechanism of action of 6-(Dimethylamino)-3-pyridinepropanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: A commonly used catalyst in organic synthesis.
N,N-Dimethylaniline: An important precursor in the manufacture of dyes.
2-(Dimethylamino)ethanol: Used as a solvent and intermediate in chemical synthesis.
Uniqueness
6-(Dimethylamino)-3-pyridinepropanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyridine ring with a dimethylamino group and a propanol chain makes it versatile for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)10-6-5-9(8-11-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI 键 |
VOMCPLXPLTWKDD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(C=C1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


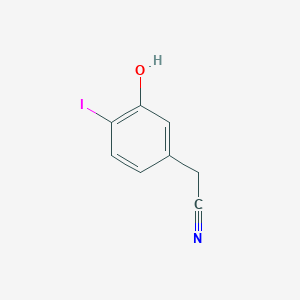
![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)

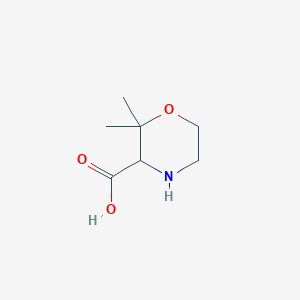
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
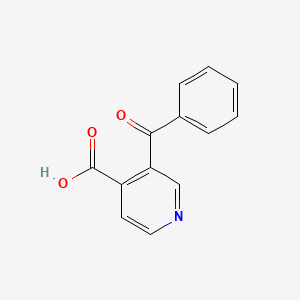
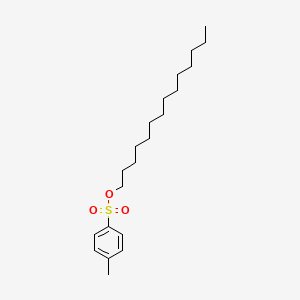
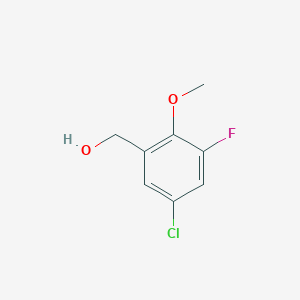
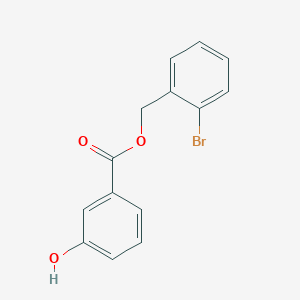


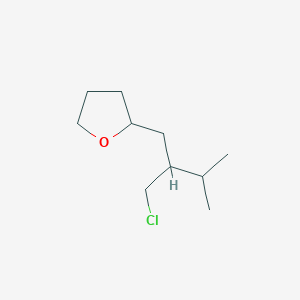
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
